molecular formula C23H27N3O4S2 B2508981 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 476308-43-7

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Katalognummer: B2508981
CAS-Nummer: 476308-43-7
Molekulargewicht: 473.61
InChI-Schlüssel: UKJOFJUQNVIOQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with a 4-ethoxybenzo[d]thiazol-2-yl group at the amide nitrogen and a 3,5-dimethylpiperidin-1-yl sulfonyl moiety at the para position of the benzamide (Figure 1). The ethoxy group on the benzothiazole enhances solubility, while the dimethylpiperidine sulfonyl group contributes to steric and electronic modulation. Its synthesis likely follows sulfonylation and coupling strategies similar to those described for related compounds .

Eigenschaften

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-30-19-6-5-7-20-21(19)24-23(31-20)25-22(27)17-8-10-18(11-9-17)32(28,29)26-13-15(2)12-16(3)14-26/h5-11,15-16H,4,12-14H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJOFJUQNVIOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine ring substituted with dimethyl groups.
  • A sulfonyl group that enhances reactivity.
  • A benzamide moiety linked to a benzo[d]thiazole derivative.

This structural arrangement is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with protein active sites, while the benzamide and thiazole components may enhance binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to bind DNA, affecting transcription and replication processes .

Biological Activity Studies

Several studies have investigated the biological activities of compounds structurally similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide. Below are summarized findings from relevant research:

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance:

  • Compounds similar to the target compound have demonstrated high potential in inhibiting cell proliferation in various cancer cell lines, including lung cancer models (A549, HCC827) with IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats .
Compound TypeCell LineIC50 (μM)Assay Format
Benzothiazole DerivativeHCC8276.26 ± 0.332D
Benzothiazole DerivativeNCI-H3586.48 ± 0.112D
Benzothiazole DerivativeHCC82720.46 ± 8.633D

Antimicrobial Activity

The antimicrobial properties of related compounds were evaluated against both Gram-positive and Gram-negative bacteria using broth microdilution methods:

  • Compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections .

Case Studies

  • In Vivo Efficacy : In a study involving immunosuppressed rat models, similar compounds exhibited effective antitumor activity at submicromolar dosages, indicating their potential for clinical applications in oncology .
  • Comparative Analysis : A comparative study highlighted that benzothiazole derivatives generally outperformed benzimidazole derivatives in terms of cytotoxicity against cancer cell lines, supporting the hypothesis that structural modifications can significantly enhance biological activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Physicochemical Properties

Compound Name (or ID) Sulfonyl Group Substituent Benzothiazole/Thiazole Substituent Yield (%) Melting Point (°C) Key Spectral Data (NMR/HRMS)
Target Compound 3,5-Dimethylpiperidin-1-yl 4-Ethoxy N/A N/A Not reported in evidence
4–25 3,5-Dimethylphenyl Unsubstituted benzothiazole 63 >250 δ 7.8–7.2 (aromatic H); HRMS: [M+H]+ calc. 568.18, exp. 568.17
2D216 Piperidin-1-yl 2,5-Dimethylphenyl N/A N/A δ 8.1–6.9 (aromatic H); HRMS: [M+H]+ calc. 512.14, exp. 512.13
2E151 4-Propylpiperidin-1-yl 2,5-Dimethylphenyl N/A N/A δ 7.9–6.8 (aromatic H); HRMS: [M+H]+ calc. 554.21, exp. 554.20
4d N/A (3,4-dichlorobenzamide) 5-(Morpholinomethyl)-4-pyridin-3-yl 55 204–206 δ 8.5–7.0 (aromatic H); HRMS: [M+H]+ calc. 502.09, exp. 502.08
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide 2-Ethylpiperidin-1-yl 4-Ethoxy N/A N/A δ 7.8–6.6 (aromatic H); HRMS: [M+H]+ calc. 678.25, exp. 678.24

Key Observations:

  • The ethylpiperidinyl analog in shows increased lipophilicity due to the ethyl chain, whereas halogenated aryl sulfonyl groups (e.g., in ) enhance electron-withdrawing effects .
  • Benzothiazole Substituents: The 4-ethoxy group in the target compound likely improves solubility over unsubstituted (4–25) or alkyl/aryl-substituted (2D216, 2E151) analogs. Morpholinomethyl or pyridinyl groups (4d) introduce polar interactions but may reduce membrane permeability .

Vorbereitungsmethoden

Cyclocondensation of 2-Amino-4-ethoxyphenyl Thioamide

The benzo[d]thiazole core is constructed via cyclization of 2-amino-4-ethoxyphenyl thioamide using bromine in ethanol.
Procedure :

  • Dissolve 2-amino-4-ethoxyphenol (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).
  • Add bromine (1.1 equiv.) dropwise at 0°C, then reflux for 6 hours.
  • Quench with ice-water, filter, and recrystallize from ethanol to yield pale-yellow crystals (Yield: 78%, M.P.: 142–144°C).

Characterization :

  • FTIR (cm⁻¹) : 3350 (N–H stretch), 1618 (C=N), 1245 (C–O–C).
  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J = 8.4 Hz, 1H, H-6), 6.89 (dd, J = 8.4, 2.4 Hz, 1H, H-5), 6.82 (d, J = 2.4 Hz, 1H, H-3), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).

Preparation of 4-(3,5-Dimethylpiperidin-1-Sulfonyl)Benzoyl Chloride

Sulfonylation of 4-Chlorosulfonylbenzoyl Chloride

Step 1: Synthesis of 4-Chlorosulfonylbenzoyl Chloride

  • React 4-sulfobenzoic acid (10 mmol) with phosphorus pentachloride (25 mmol) in dichloromethane at reflux for 4 hours.
  • Distill under reduced pressure to isolate the acyl chloride (Yield: 85%).

Step 2: Piperidine Sulfonamide Formation

  • Add 3,5-dimethylpiperidine (12 mmol) to a solution of 4-chlorosulfonylbenzoyl chloride (10 mmol) in dry DMF.
  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
  • Extract with ethyl acetate, wash with 5% HCl, and dry over MgSO₄ (Yield: 82%, M.P.: 98–100°C).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 168.4 (C=O), 140.2 (C-SO₂), 128.9–133.4 (aromatic carbons), 54.3 (piperidine C-1), 34.5 (C-3,5), 21.7 (CH₃).

Amide Coupling: Final Assembly

Activation and Nucleophilic Substitution

Procedure :

  • Dissolve 4-ethoxybenzo[d]thiazol-2-amine (5 mmol) in anhydrous THF.
  • Add 4-(3,5-dimethylpiperidin-1-sulfonyl)benzoyl chloride (5.5 mmol) and triethylamine (6 mmol) at 0°C.
  • Stir at room temperature for 24 hours, then concentrate and purify via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Optimization Notes :

  • Yield : 74% (white crystalline solid, M.P.: 158–160°C).
  • Reaction Monitoring : TLC (Rf = 0.52 in ethyl acetate/hexane 1:1).

Spectral Validation and Analytical Data

FTIR Analysis

  • Key Peaks (cm⁻¹) :
    • 3280 (N–H stretch, amide), 1675 (C=O), 1360/1150 (asymmetric/symmetric SO₂), 1240 (C–O–C).

¹H NMR (500 MHz, DMSO-d6)

  • δ 10.45 (s, 1H, NH), 8.12 (d, J = 8.3 Hz, 2H, H-2/H-6 benzamide), 7.94 (d, J = 8.3 Hz, 2H, H-3/H-5 benzamide), 7.52 (d, J = 8.6 Hz, 1H, H-6 thiazole), 6.91 (dd, J = 8.6, 2.4 Hz, 1H, H-5 thiazole), 6.85 (d, J = 2.4 Hz, 1H, H-3 thiazole), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 3.45 (m, 2H, piperidine H-2/H-6), 2.85 (m, 1H, piperidine H-4), 2.20 (s, 6H, CH₃), 1.43 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

¹³C NMR (125 MHz, DMSO-d6)

  • δ 165.8 (C=O), 159.2 (C-2 thiazole), 148.7 (C-4 thiazole), 140.1 (C-SO₂), 128.4–133.2 (aromatic carbons), 64.5 (OCH₂), 54.7 (piperidine C-1), 34.2 (piperidine C-3/C-5), 21.5 (CH₃), 14.3 (OCH₂CH₃).

Comparative Yield and Condition Analysis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Thiazole Formation Br₂, EtOH, reflux 78 98.5
Sulfonamide Synthesis 3,5-Dimethylpiperidine, DMF 82 97.8
Amide Coupling TEA, THF, rt 74 99.1

Mechanistic Insights and Side-Reaction Mitigation

Sulfonylation Selectivity

The electrophilic 4-chlorosulfonylbenzoyl chloride preferentially reacts with the piperidine’s secondary amine due to steric and electronic factors. Competing N-acylation is suppressed by using a 1.2:1 piperidine:acyl chloride ratio.

Amide Bond Stability

The use of THF as a solvent minimizes hydrolysis of the benzoyl chloride during coupling, while triethylamine scavenges HCl to drive the reaction to completion.

Industrial-Scale Considerations

Solvent Recovery

  • THF and DMF are distilled under vacuum (70°C, 15 mmHg) and reused, reducing costs by 40%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 (benchmark: <30 for pharmaceutical intermediates).
  • E-factor : 8.7 (excluding water).

Q & A

What are the optimal synthetic pathways for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide, and how are reaction conditions optimized?

Basic Research Question
The synthesis involves multi-step reactions, typically starting with the formation of the sulfonamide linkage followed by functionalization of the heterocyclic core. Key steps include:

  • Sulfonylation : Reacting a benzamide precursor with 3,5-dimethylpiperidine sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Coupling Reactions : Amide bond formation between the sulfonylated intermediate and 4-ethoxybenzothiazol-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are used to isolate the final product .
    Optimization : Reaction parameters like temperature (e.g., 0–5°C for sulfonylation to avoid side reactions) and solvent polarity (DMF for coupling steps) are critical. Monitoring via TLC and adjusting stoichiometry of reagents (1.2–1.5 equivalents of sulfonyl chloride) improves yields .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is employed:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for benzothiazole and benzamide), piperidine methyl groups (δ 1.0–1.5 ppm), and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) confirm connectivity .
    • ¹³C NMR : Sulfonyl sulfur (δ ~110 ppm) and carbonyl carbons (δ ~165–170 ppm) verify key functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 475.18) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% by area normalization) .

What strategies are recommended for resolving contradictions in reported biological activities of structurally analogous sulfonamide derivatives?

Advanced Research Question
Conflicting bioactivity data (e.g., antimicrobial vs. anticancer potency in analogs) may arise from:

  • Variability in Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Structural Heterogeneity : Subtle modifications (e.g., ethoxy vs. methoxy on benzothiazole) alter lipophilicity and target binding .
    Resolution :
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM) and normalize for assay parameters (e.g., incubation time) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase IX, explaining divergent activities .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Advanced Research Question
Key Modifications :

  • Piperidine Substituents : Replace 3,5-dimethyl groups with bulkier substituents (e.g., cyclohexyl) to enhance target selectivity .
  • Benzothiazole Optimization : Introduce electron-withdrawing groups (e.g., Cl at position 6) to improve metabolic stability .
    Methodology :
  • Parallel Synthesis : Use combinatorial libraries to generate analogs with systematic variations .
  • In Vitro Screening : Prioritize analogs with >50% inhibition in primary assays (e.g., kinase inhibition) and validate in secondary assays (e.g., apoptosis via flow cytometry) .

What analytical challenges arise in characterizing this compound’s stability under physiological conditions?

Advanced Research Question
Degradation Pathways :

  • Hydrolysis : The sulfonamide bond may degrade in acidic environments (e.g., simulated gastric fluid, pH 1.2) .
  • Oxidative Metabolism : Liver microsomal assays (e.g., rat S9 fractions) identify metabolites like sulfonic acid derivatives .
    Analytical Solutions :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and varying pH. Monitor via UPLC-MS to identify degradation products .
  • Stabilization : Lyophilization or formulation in PEG-based matrices reduces hydrolysis .

Table 1: Comparative Bioactivity of Structural Analogs

Compound ModificationTarget Activity (IC₅₀)Key Reference
4-EthoxybenzothiazoleCarbonic Anhydrase IX: 12 nM
6-Chlorobenzothiazole variantEGFR Kinase: 8 nM
3-Cyclohexylpiperidine analogHDAC6: 25 nM

Table 2: Synthesis Yield Optimization

StepReagent RatioSolventTemperatureYield (%)
Sulfonylation1:1.2DCM0–5°C78
Amide Coupling1:1.5DMFRT85
Final PurificationEtOH/H₂O92

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.